molecular formula C16H19N3O2 B11043436 1-acetyl-4-[(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)amino]-1,5-dihydro-2H-pyrrol-2-one

1-acetyl-4-[(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11043436
M. Wt: 285.34 g/mol
InChI Key: XSPCBKWVCRLWLT-UHFFFAOYSA-N
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Description

1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of a quinoline derivative with a pyrrolone precursor under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is a critical factor in industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or pyrrolone derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in studying biological processes and interactions due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of 1-ACETYL-4-[(1-METHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)AMINO]-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

1-acetyl-3-[(1-methyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2H-pyrrol-5-one

InChI

InChI=1S/C16H19N3O2/c1-11(20)19-10-14(9-16(19)21)17-13-6-5-12-4-3-7-18(2)15(12)8-13/h5-6,8-9,17H,3-4,7,10H2,1-2H3

InChI Key

XSPCBKWVCRLWLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=CC1=O)NC2=CC3=C(CCCN3C)C=C2

Origin of Product

United States

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